molecular formula C10H13NS B13512059 1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-

1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-

Cat. No.: B13512059
M. Wt: 179.28 g/mol
InChI Key: HCPHOVCANSXLAU-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring attached to a tetrahydropyridine moiety. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. Common synthetic methods include:

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

The mechanism of action of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine stands out due to its unique combination of a thiophene ring and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H13NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h1-2,4-5,8H,3,6-7,9H2

InChI Key

HCPHOVCANSXLAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)CC2=CC=CS2

Origin of Product

United States

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